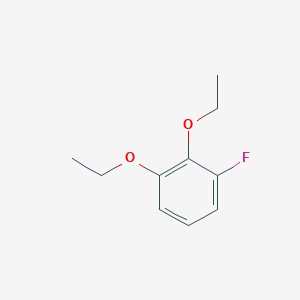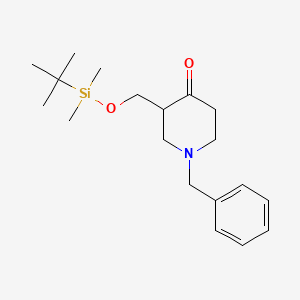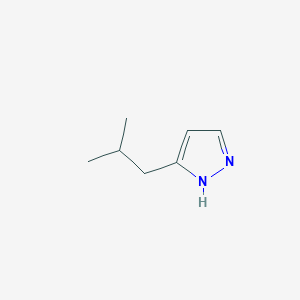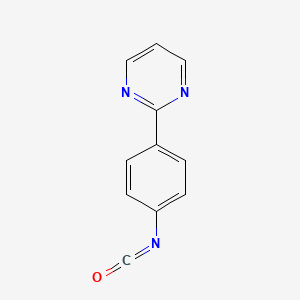
2-(4-Isocyanatophényl)pyrimidine
Vue d'ensemble
Description
2-(4-Isocyanatophenyl)pyrimidine: is an organic compound that features a pyrimidine ring substituted with an isocyanate group at the para position of a phenyl ring
Applications De Recherche Scientifique
2-(4-Isocyanatophenyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Biological Research: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mécanisme D'action
Target of Action
Pyrimidines, in general, are known to interact with a variety of biological targets, including enzymes involved in inflammatory responses .
Mode of Action
Pyrimidines, as a class, are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They are thought to exert these effects through their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
These markers can be either directly or indirectly related to pyrimidine metabolism .
Result of Action
Pyrimidines are known to exhibit anti-inflammatory effects, which could suggest potential cellular and molecular impacts .
Analyse Biochimique
Biochemical Properties
It is known that pyrimidines, the class of compounds to which 2-(4-Isocyanatophenyl)pyrimidine belongs, play a crucial role in various biological processes . They are involved in the synthesis of DNA and RNA, and they interact with various enzymes and proteins in the body .
Cellular Effects
For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature .
Metabolic Pathways
2-(4-Isocyanatophenyl)pyrimidine is likely to be involved in pyrimidine metabolism, given that it is a pyrimidine derivative . Pyrimidine metabolism involves a series of biochemical reactions that produce, interconvert, and break down pyrimidines in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isocyanatophenyl)pyrimidine typically involves the reaction of 4-aminophenylpyrimidine with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds as follows:
Starting Material: 4-aminophenylpyrimidine.
Reagent: Phosgene or a phosgene equivalent.
Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of 2-(4-Isocyanatophenyl)pyrimidine may involve continuous flow processes to ensure safety and efficiency. The use of automated systems to handle phosgene and other hazardous reagents is common to minimize the risk of exposure.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Isocyanatophenyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, such as alkenes or alkynes, to form heterocyclic compounds.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols. Conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Cycloaddition Reactions: Reagents include alkenes, alkynes, and other compounds with multiple bonds. Conditions may vary depending on the specific reaction but often involve elevated temperatures and the use of catalysts.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed:
Ureas and Carbamates: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Amines: Formed from hydrolysis reactions.
Comparaison Avec Des Composés Similaires
- 2-(4-Sulfamoylphenyl)pyrimidine
- 2-(4-Methylsulfonylphenyl)pyrimidine
- 2-(4-Benzyloxyphenyl)pyrimidine
Comparison: 2-(4-Isocyanatophenyl)pyrimidine is unique due to its isocyanate group, which imparts distinct reactivity compared to other similar compounds. For example, 2-(4-Sulfamoylphenyl)pyrimidine and 2-(4-Methylsulfonylphenyl)pyrimidine contain sulfonamide and sulfone groups, respectively, which have different chemical properties and reactivity profiles .
Propriétés
IUPAC Name |
2-(4-isocyanatophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c15-8-14-10-4-2-9(3-5-10)11-12-6-1-7-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNOZLRRMBBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640271 | |
| Record name | 2-(4-Isocyanatophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216059-84-6 | |
| Record name | 2-(4-Isocyanatophenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


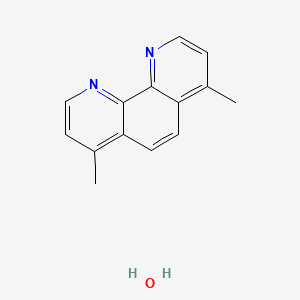
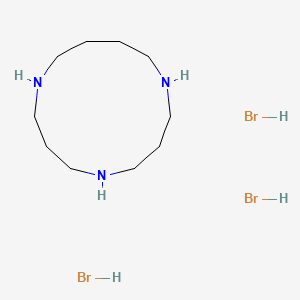
![5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine](/img/structure/B1604092.png)
![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)
![4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine](/img/structure/B1604094.png)
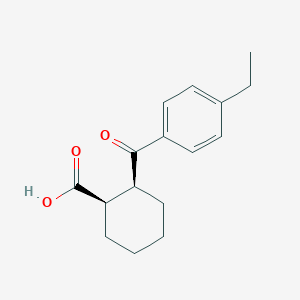

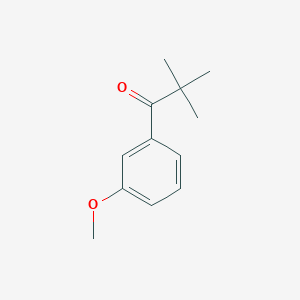
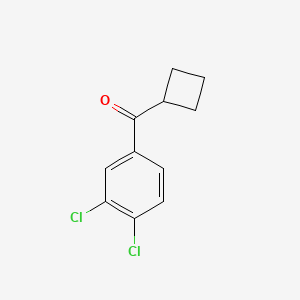
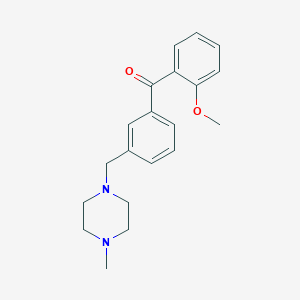
![6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1604107.png)
